molecular formula C17H15N3O3S B11373370 4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11373370
M. Wt: 341.4 g/mol
InChI Key: DPWKRVMFVZBDDH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-11(4-8-13)15-18-17(24-20-15)19-16(21)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

DPWKRVMFVZBDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Thiadiazole Core Synthesis via Cyclodehydration

The 1,2,4-thiadiazole ring is constructed through cyclodehydration of a carboxylic acid derivative with thiosemicarbazide. For 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine, the synthesis begins with 4-methoxyphenylacetic acid (1a) and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as the cyclizing agent .

Reaction Conditions:

  • Molar Ratio: 1:1 (acid to thiosemicarbazide)

  • Solvent: POCl₃ (neat)

  • Temperature: 80–90°C

  • Duration: 1 hour

Mechanistic Insight:
POCl₃ activates the carboxylic acid to form an acyl chloride intermediate, which reacts with thiosemicarbazide to generate a thioamide. Intramolecular cyclization yields the 1,2,4-thiadiazole ring, with the 4-methoxyphenyl group regioselectively occupying position 3 due to electronic effects .

Yield: 68–72% after recrystallization in ethanol .

Benzamide Coupling via Nucleophilic Acyl Substitution

The 5-amino group of the thiadiazole intermediate undergoes nucleophilic acyl substitution with 4-methoxybenzoyl chloride to form the target compound.

Reaction Conditions:

  • Base: Triethylamine (TEA, 1.5 equiv)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature

  • Duration: 4–6 hours

Procedure:

  • 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine (1.0 equiv) is dissolved in THF under nitrogen.

  • TEA is added to deprotonate the amine.

  • 4-Methoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature until completion (TLC monitoring).

Workup:
The reaction is quenched with ice water, and the precipitate is filtered, washed with NaHCO₃ (5%), and recrystallized from ethanol .

Yield: 58–65% .

Alternative Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for the benzamide coupling step.

Optimized Conditions:

  • Power: 150 W

  • Temperature: 100°C

  • Duration: 20 minutes

  • Solvent: Toluene

Advantages:

  • Yield Increase: 72–78% (vs. 58–65% conventional) .

  • Purity: Reduced side products (validated via HPLC) .

Structural and Spectroscopic Characterization

Key Analytical Data:

Parameter Observation Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.02 (d, J=8.8 Hz, 2H, benzamide H), 7.89 (s, 1H, thiadiazole H), 3.88 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.2 (C=O), 162.1 (C-OCH₃), 155.6 (thiadiazole C-2)
FT-IR (KBr) 1650 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C asymmetric), 3400 cm⁻¹ (N-H)
LC-MS (ESI+) m/z 382.1 [M+H]⁺

Purity Optimization Strategies

Recrystallization Solvents:

  • Ethanol: Removes unreacted 4-methoxybenzoyl chloride (purity >98%) .

  • Ethyl Acetate/Hexane (1:3): Effective for removing polar impurities .

Column Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Chloroform/methanol (95:5)

  • Purity: >99% (HPLC) .

Comparative Analysis of Synthetic Routes

Method Yield Time Purity Key Advantage
Conventional Acyl Substitution58–65%6 hours98%Scalability
Microwave-Assisted72–78%20 min99%Energy efficiency
POCl₃ Cyclodehydration68–72%1 hour97%Regioselectivity

Challenges and Mitigation Strategies

Challenge 1: Hydrolysis of 4-Methoxybenzoyl Chloride

  • Solution: Use anhydrous solvents and inert atmosphere .

Challenge 2: Regioselectivity in Thiadiazole Formation

  • Solution: Electron-donating methoxy group directs substitution to position 3 .

Industrial-Scale Considerations

Catalyst Recycling:
POCl₃ can be recovered via vacuum distillation (85% recovery) .

Cost Analysis:

  • Raw Material Cost: $12.50/g (lab scale)

  • Projected Bulk Cost: $4.20/g (1 kg batch) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits reactivity at sulfur and nitrogen positions, enabling nucleophilic substitutions. Key observations include:

Reaction TypeConditionsProductsKey Findings
Chlorine displacementReflux with KOH/EtOH (4-6 hrs)5-amino-1,3,4-thiadiazole derivativesMethoxy groups stabilize intermediates via resonance
Thiol substitutionNaSH in DMF (80°C)Thiolated analogsImproved aqueous solubility observed in derivatives

These substitutions are critical for modifying electronic properties while retaining bioactivity profiles observed in related compounds like 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide.

Hydrolysis Reactions

The benzamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsYield
Acidic (HCl, reflux)6M HCl, 4 hrs4-methoxybenzoic acid + 5-amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole78%
Alkaline (NaOH)10% NaOH, 70°CSodium 4-methoxybenzoate + thiadiazole amine65%

Hydrolysis kinetics are slower compared to non-methoxy analogs due to electron-donating methoxy groups.

Oxidation and Reduction

The thiadiazole sulfur atom participates in redox reactions:

ProcessReagentsOutcomeApplication
OxidationKMnO₄/H₂SO₄Sulfone formation (1,2,4-thiadiazole-5-sulfonyl derivatives)Enhances polarity for HPLC analysis
ReductionLiAlH₄/THFRing opening to form dithiolane intermediatesPrecursors for heterocyclic expansions

"The sulfur atom in thiadiazoles acts as both oxidizing and reducing agent depending on reaction milieu." [Frontiers in Chemistry, 2022]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalystsProductsEfficacy
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives (e.g., 4'-methoxybiphenyl analogs)82% yield
Buchwald-HartwigPd₂(dba)₃/XPhosN-aryl substituted compoundsLimited by steric hindrance (≤45%)

These reactions are instrumental in creating libraries for structure-activity relationship (SAR) studies.

Cycloaddition and Ring Expansion

The thiadiazole ring participates in [3+2] cycloadditions:

ReactantsConditionsProductsNotes
AcetylenesCuI, 120°CThiazolo[3,2-b] triazolesEnhanced thermal stability
Nitrile oxidesRT, 24 hrsIsoxazoline-fused systemsRequires microwave activation for >70% yield

Photochemical Reactions

UV-induced transformations reveal unique pathways:

Light SourceSolventProductsQuantum Yield
254 nm UVAcetonitrileRing-contracted oxadiazolesΦ = 0.32
365 nm UVMethanolMethoxy group demethylationΦ = 0.18

Enzymatic Modifications

Biotransformation studies using cytochrome P450 isoforms:

EnzymeMetabolitesActivity Change
CYP3A4Hydroxylated at C-2'3× reduced cytotoxicity
CYP2D6O-demethylation productEnhanced solubility (LogP ↓1.2)

This compound's reactivity profile enables rational design of derivatives with optimized pharmacological properties. Comparative studies with analogs like 2-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide confirm that methoxy positioning significantly influences reaction kinetics and product distributions.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In studies, 4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been tested against various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus8 µg/mL
Aspergillus niger12 µg/mL

These findings suggest that the compound's structural features contribute to its efficacy against microbial pathogens .

2. Anticancer Properties
Thiadiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have reported that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects
Some studies suggest that thiadiazole-based compounds may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies have documented the applications of thiadiazole derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The study found that this compound exhibited potent activity against multiple strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : Another case study focused on the anticancer properties of thiadiazole derivatives. The results indicated that these compounds could effectively induce apoptosis in breast cancer cell lines through mitochondrial-mediated pathways .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
  • Molecular Formula : C₁₆H₁₃N₃O₂S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 331472-31-2 .

Structural Features: This compound consists of a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a benzamide moiety bearing a 4-methoxy substituent.

Coupling Reactions : Formation of the thiadiazole ring via cyclization of thioamides or thioureas with nitriles.

Benzamide Attachment : Amidation of a pre-synthesized thiadiazole intermediate with 4-methoxybenzoyl chloride .

Structural Analogues of 1,2,4-Thiadiazole-Benzamide Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Thiadiazole Acyl Group (Benzamide Variant) Key Physical/Chemical Properties Reference
This compound 3-(4-Methoxyphenyl) 4-Methoxybenzamide Molecular Weight: 311.4; Lipophilic
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide 3-(4-Methoxyphenyl) Thiophene-2-carboxamide Enhanced π-conjugation; Lower solubility
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 3-(4-Methoxyphenyl) Furan-2-carboxamide Reduced steric bulk; Higher polarity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 3-Phenyl Benzamide (no methoxy) Higher melting point (160°C); IR: 1606 cm⁻¹ (C=O)

Key Observations :

  • Heterocyclic Acyl Groups : Replacing benzamide with thiophene or furan carboxamides alters electronic properties. Thiophene’s extended π-system may favor binding to aromatic residues in biological targets, while furan’s polarity could enhance aqueous solubility .
  • Thiadiazole vs. Triazole/Triazolone : Compounds with triazole cores (e.g., 1,2,4-triazole-3-thiones in ) exhibit tautomerism and hydrogen-bonding capacity, whereas thiadiazoles offer greater sulfur-mediated hydrophobicity and rigidity .
Spectral and Physicochemical Data
  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogues like 8a (1679 cm⁻¹) and 8b (1715 cm⁻¹) .
  • Melting Points : The absence of a melting point for the target compound contrasts with derivatives like 6 (mp 160°C) and 8a (mp 290°C), suggesting variable crystallinity based on substituents .

Biological Activity

4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 336.38 g/mol

The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study synthesized several derivatives, including this compound, and evaluated their activity against various bacterial strains.

CompoundGram-positive BacteriaGram-negative BacteriaAntifungal Activity
A1S. aureus (MIC: 50 µg/mL)E. coli (MIC: 25 µg/mL)A. niger (MIC: 100 µg/mL)
A2B. cereus (MIC: 30 µg/mL)P. aeruginosa (MIC: 40 µg/mL)A. fumigatus (MIC: 80 µg/mL)

The study indicated that the compound exhibited moderate to high antibacterial activity against both gram-positive and gram-negative bacteria, with particular efficacy against E. coli and S. aureus .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that certain analogs of this compound inhibited the proliferation of various cancer cell lines.

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results suggest a promising potential for this compound in cancer therapy, particularly in targeting breast and cervical cancer cells .

The biological activity of thiadiazole derivatives often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some studies have reported that these compounds can inhibit the activity of carbonic anhydrase and histone deacetylases (HDAC), which are involved in various cellular processes including tumor growth and inflammation .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of a thiadiazole derivative in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load within days of treatment, supporting the compound's potential as an alternative therapeutic agent .

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, patients treated with a formulation containing thiadiazole derivatives showed improved survival rates compared to those receiving standard chemotherapy alone. The study highlighted the need for further clinical trials to establish optimal dosing and efficacy .

Q & A

Q. Table 1: Key Spectral Data

TechniqueExpected Peaks/FeaturesReference
¹H NMR δ 7.5–8.2 ppm (aromatic H), δ 3.8 ppm (OCH₃)
IR 1670 cm⁻¹ (amide C=O), 680 cm⁻¹ (C-S)
ESI-MS [M+H]⁺ at m/z 370.1 (calculated)

Advanced Synthesis: Regioselectivity and Byproduct Analysis

Q: How can researchers address unexpected byproducts during thiadiazole ring formation? A:

  • Regioselectivity : Substituent electronic effects dictate product formation. For example, 4-methoxyphenylhydrazine favors 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole due to electron-donating methoxy groups stabilizing intermediates .
  • Byproduct Mitigation : Optimize reaction stoichiometry and temperature. Use HPLC or TLC to monitor progress. Isolate byproducts (e.g., pyrazole derivatives) via column chromatography and characterize via XRD .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing antimicrobial activity? A:

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Perform molecular docking to predict binding to bacterial enzymes (e.g., DNA gyrase). Validate with enzyme inhibition assays .

Q. Table 2: Example Antimicrobial Data

StrainMIC (µg/mL)Reference
S. aureus12.5
E. coli25.0

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the benzamide and thiadiazole moieties influence bioactivity? A:

  • Methoxy Groups : Enhance lipophilicity and membrane penetration. Compare analogs with/without methoxy to assess impact on antimicrobial or anticancer activity .
  • Thiadiazole Modifications : Replace sulfur with oxygen (oxadiazole) to study electronic effects. Use DFT calculations to correlate substituent effects with activity .

Handling Data Contradictions in Reaction Outcomes

Q: How should researchers resolve discrepancies in synthetic yields or product ratios? A:

  • Reproducibility Checks : Verify reagent purity (e.g., hydrazine hydrochloride stability) and reaction conditions (e.g., moisture sensitivity) .
  • Advanced Analytics : Use LC-MS to trace side reactions. For example, phenylhydrazine may form pyrazole byproducts under acidic conditions, requiring pH adjustment .

Computational Modeling for Drug Design

Q: What computational tools are suitable for predicting pharmacokinetic properties? A:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions. The trifluoromethyl group (if present) improves metabolic stability .
  • Docking Studies : Employ AutoDock Vina to simulate binding to targets (e.g., kinases). Validate with MD simulations to assess binding stability .

Stability and Degradation Under Experimental Conditions

Q: How can researchers evaluate compound stability during biological assays? A:

  • Forced Degradation : Expose to UV light, heat (40–60°C), and pH extremes (1–13). Monitor via HPLC to identify degradation products (e.g., hydrolysis of amide bonds) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent oxidation. Confirm stability via periodic NMR checks .

Scaling Up Laboratory Syntheses

Q: What precautions are critical for gram-scale synthesis? A:

  • Hazard Analysis : Conduct DSC/TGA to assess exothermic risks. Use jacketed reactors for temperature control during exothermic steps (e.g., cyclocondensation) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scale-up .

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